N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide
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Overview
Description
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is a complex organic compound that features an indole moiety and a phthalazinone derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide typically involves the reaction between tryptamine and a phthalazinone derivative. One common method employs N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under mild conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The phthalazinone ring can be reduced to form dihydrophthalazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydrophthalazine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with serotonin receptors, while the phthalazinone derivative may inhibit certain enzymes involved in inflammatory pathways . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: A compound with similar structural features but different pharmacological properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with distinct biological activities.
Uniqueness
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is unique due to its combination of an indole moiety and a phthalazinone derivative. This structural arrangement imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-21(27)17-8-3-2-7-16(17)19(24-25)12-20(26)22-11-10-14-13-23-18-9-5-4-6-15(14)18/h2-9,13,23H,10-12H2,1H3,(H,22,26) |
InChI Key |
ZOVHKFUHGWIEIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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